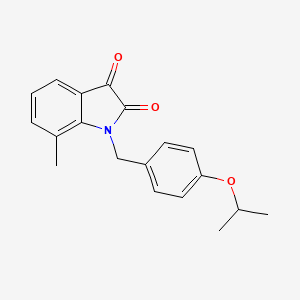

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1-[(4-propan-2-yloxyphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-12(2)23-15-9-7-14(8-10-15)11-20-17-13(3)5-4-6-16(17)18(21)19(20)22/h4-10,12H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWEWOOPQNHDTKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione: Synthesis, Structural Elucidation, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(4-isopropoxybenzyl)-7-methylindoline-2,3-dione, a novel isatin derivative with significant potential in medicinal chemistry. We will delve into a plausible synthetic pathway, detailed structural characterization, and an exploration of its prospective biological activities, grounded in the extensive research on related isatin analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this class of compounds.

Introduction: The Isatin Scaffold - A Privileged Heterocycle in Drug Discovery

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered immense interest in medicinal chemistry due to its wide array of biological activities.[1][2][3] The isatin core is present in a variety of natural products and has been synthetically modified to produce a multitude of derivatives with anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5] The reactivity of the C3-carbonyl group and the nucleophilicity of the N1-position allow for diverse chemical modifications, making it a "privileged scaffold" in the design of novel therapeutic agents.[1]

The subject of this guide, this compound, is a rationally designed derivative that combines the established biological relevance of the isatin core with specific substitutions intended to modulate its pharmacological profile. The 7-methyl group is known to influence the electronic and steric properties of the isatin ring, which can impact its biological interactions.[6] The N-benzyl substituent is a common modification to enhance lipophilicity and potentially introduce new binding interactions with biological targets.[7] Furthermore, the 4-isopropoxy group on the benzyl ring can further modulate the molecule's physicochemical properties and target engagement.

Synthesis and Mechanism

The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the 7-methylisatin core, followed by its N-alkylation with 4-isopropoxybenzyl chloride.

Step 1: Synthesis of 7-Methylisatin

The Sandmeyer isonitrosoacetanilide isatin synthesis is a well-established and reliable method for the preparation of substituted isatins, including 7-methylisatin.[6] This multi-step process begins with the reaction of o-toluidine with chloral hydrate and hydroxylamine to form 2-(hydroxyimino)-N-(o-tolyl)acetamide. Subsequent acid-catalyzed cyclization of this intermediate yields 7-methylisatin.

Experimental Protocol: Synthesis of 7-Methylisatin

-

Step A: Synthesis of 2-(hydroxyimino)-N-(o-tolyl)acetamide:

-

In a round-bottom flask, dissolve o-toluidine (1.0 equivalent) in a suitable solvent such as a mixture of water and concentrated hydrochloric acid.

-

Add a solution of chloral hydrate (1.1 equivalents) and hydroxylamine hydrochloride (3.0 equivalents) in water to the stirred solution of o-toluidine.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash the solid with cold water and dry to yield 2-(hydroxyimino)-N-(o-tolyl)acetamide.

-

-

Step B: Cyclization to 7-Methylisatin:

-

Slowly add the dried 2-(hydroxyimino)-N-(o-tolyl)acetamide (1.0 equivalent) to pre-heated concentrated sulfuric acid at a controlled temperature.

-

Stir the reaction mixture until the cyclization is complete, as indicated by TLC.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry to obtain crude 7-methylisatin.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 7-methylisatin.[6]

-

Step 2: N-Alkylation of 7-Methylisatin

The N-alkylation of the isatin core is a crucial step in the synthesis of the target molecule. This reaction is typically performed by generating the isatin anion with a base, followed by nucleophilic substitution with an alkylating agent.[8] Microwave-assisted synthesis has been shown to be a highly efficient method for this transformation, significantly reducing reaction times and improving yields.[8]

Experimental Protocol: Synthesis of this compound

-

To a microwave-safe reaction vessel, add 7-methylisatin (1.0 equivalent), anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5-2.0 equivalents), and a minimal amount of a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[8]

-

Add 4-isopropoxybenzyl chloride (1.2 equivalents) to the mixture.

-

Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and dilute it with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Data

The definitive identification and characterization of this compound would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 7-methylindoline ring system. - Aromatic protons of the 4-isopropoxybenzyl group (AA'BB' system). - Singlet for the benzylic methylene protons. - Septet and doublet for the isopropoxy group protons. - Singlet for the 7-methyl group protons. |

| ¹³C NMR | - Carbonyl carbons of the dione functionality. - Aromatic carbons of both ring systems. - Benzylic methylene carbon. - Carbons of the isopropoxy group. - Methyl carbon of the 7-methyl group. |

| IR (cm⁻¹) | - Strong absorption bands for the two carbonyl groups (C=O). - Aromatic C-H stretching vibrations. - Aliphatic C-H stretching vibrations. - C-O stretching of the ether linkage. |

| Mass Spec (HRMS) | - Accurate mass of the molecular ion peak [M]+ or [M+H]+ corresponding to the molecular formula C₂₀H₂₁NO₃. |

Rationale for Spectroscopic Assignments

The predicted spectroscopic data is based on the analysis of structurally similar N-benzyl isatin derivatives reported in the literature.[7][9] The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on both the indoline and benzyl rings. The characteristic signals for the isopropoxy and benzylic methylene groups will be key identifiers in the ¹H NMR spectrum. In the ¹³C NMR spectrum, the downfield shifts of the carbonyl carbons are a hallmark of the isatin core. High-resolution mass spectrometry will provide the exact mass, confirming the elemental composition of the synthesized molecule.

Potential Biological Activities and Therapeutic Applications

Isatin derivatives are known to exhibit a broad spectrum of pharmacological activities. The structural features of this compound suggest several potential therapeutic applications.

Anticancer Activity

Many N-substituted isatin derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of microtubule polymerization.[4][5] The introduction of the bulky and lipophilic 1-(4-isopropoxybenzyl) group at the N1 position could enhance the compound's ability to interact with hydrophobic pockets of target proteins, potentially leading to improved anticancer efficacy.

Antimicrobial and Antiviral Activity

The isatin scaffold is a common feature in compounds with antimicrobial and antiviral properties.[2] Modifications at the N1 position have been shown to modulate these activities. The specific combination of the 7-methyl and 1-(4-isopropoxybenzyl) substituents may confer novel or enhanced activity against various pathogens.

Anti-inflammatory and Analgesic Activity

Certain isatin derivatives have been reported to possess anti-inflammatory and analgesic properties.[3] These effects are often attributed to the inhibition of inflammatory mediators. The structural design of this compound warrants investigation into its potential as an anti-inflammatory or analgesic agent.

Caption: Structure-activity relationship and potential biological activities.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, derivative of the pharmacologically significant isatin scaffold. Based on established synthetic methodologies and the known biological profiles of related compounds, this molecule is a prime candidate for synthesis and biological evaluation. Future research should focus on the efficient synthesis and thorough characterization of this compound, followed by a comprehensive screening for its potential anticancer, antimicrobial, antiviral, and anti-inflammatory activities. Mechanistic studies will be crucial to elucidate its mode of action and to guide the design of even more potent and selective therapeutic agents based on this novel isatin derivative.

References

-

Vaz, J., et al. (2011). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. PMC. [Link]

-

Pharmacological Activities of Isatin Derivatives: Comprehensive Review with Mechanistic and SAR Insights. (n.d.). Semantic Scholar. [Link]

-

Pandeya, S. N., et al. (2005). Biological activities of isatin and its derivatives. PubMed. [Link]

-

Mehta, B., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. PMC. [Link]

-

Bhatnagar, R., et al. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. Semantic Scholar. [Link]

-

Gryz, M., et al. (2022). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis, Antioxidant Activity, and Anticancer Activity in 2D and 3D Models In Vitro. MDPI. [Link]

-

Shakir, T. H., & Al-Mudhafar, M. M. J. (2020). Synthesis And Preliminary Antimicrobial Evaluation Of Schiff Bases Of N -Benzyl Isatin Derivatives. Systematic Reviews in Pharmacy. [Link]

-

Synthesis and Fragmentation Behavior Study of n-alkyl/benzyl Isatin Derivatives Present in Small/Complex Molecules. (2015). SciSpace. [Link]

-

Schutte, M., et al. (2012). N-Benzylisatin. ResearchGate. [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sysrevpharm.org [sysrevpharm.org]

Properties and Potential of N-(4-isopropoxybenzyl)-7-methylisatin Derivatives

An In-depth Technical Guide for Researchers

Abstract: Isatin (1H-indole-2,3-dione) constitutes a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities including anticancer, antiviral, and anticonvulsant properties.[1][2][3] The synthetic versatility of the isatin core allows for precise modifications at the N-1, C-3, and aromatic ring positions, enabling the fine-tuning of its pharmacological profile.[2] This guide focuses on a specific, promising subclass: N-(4-isopropoxybenzyl)-7-methylisatin derivatives. We will explore the scientific rationale for this structural design, propose a robust synthetic methodology, discuss the anticipated biological activities based on structure-activity relationship (SAR) studies of analogous compounds, and provide detailed experimental protocols for their evaluation. This document serves as a technical resource for researchers and professionals engaged in drug discovery and development, offering a scientifically grounded framework for investigating this compound class.

Introduction: The Isatin Scaffold in Drug Discovery

The isatin core is an endogenous compound found in human tissues and is a component of various natural products.[3][4] Its significance in medicinal chemistry stems from its ability to interact with a multitude of biological targets.[5] Key structural features, such as the C-2 carbonyl, C-3 keto-enol tautomerism, and the reactive N-1 proton, provide multiple points for chemical modification, leading to diverse libraries of bioactive molecules.[2][6]

Rationale for the N-(4-isopropoxybenzyl)-7-methylisatin Scaffold:

The design of this specific derivative class is based on established structure-activity relationship (SAR) principles aimed at enhancing potency and modulating physicochemical properties:

-

7-Methyl Group: Substitution at the C-7 position of the isatin ring is known to influence biological activity. Specifically, the presence of small alkyl or electron-withdrawing groups at C-7 can enhance anticancer and antimicrobial effects.[1][2][7] The 7-methyl group, in particular, has been associated with promising cytotoxic activity against liver cancer cell lines.[1]

-

N-1 Benzyl Group: The introduction of a benzyl group at the N-1 position often leads to more active derivatives.[8] This bulky, lipophilic group can enhance membrane permeability and facilitate favorable interactions within the binding pockets of target proteins.[2]

-

4-Isopropoxy Substituent: Modification of the N-1 benzyl ring allows for further optimization. The 4-isopropoxy group is a moderately lipophilic hydrogen bond acceptor. Its inclusion is hypothesized to enhance binding affinity to target enzymes or receptors and improve the overall pharmacokinetic profile of the molecule compared to an unsubstituted benzyl ring.

This strategic combination of substituents suggests that N-(4-isopropoxybenzyl)-7-methylisatin derivatives are compelling candidates for screening against various therapeutic targets, particularly in oncology and virology.

Synthesis and Characterization

The synthesis of N-(4-isopropoxybenzyl)-7-methylisatin derivatives can be achieved through a straightforward and efficient two-step process starting from commercially available 7-methylisatin. The primary reaction is an N-alkylation.

Proposed Synthetic Pathway

The logical pathway involves the deprotonation of the nitrogen at the N-1 position of 7-methylisatin, followed by nucleophilic substitution with 4-isopropoxybenzyl halide.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. storage.googleapis.com [storage.googleapis.com]

- 7. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione CAS number search

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Isatin Scaffold in Drug Discovery

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[4][5] The isatin core is present in various natural products and has been synthetically modified to generate a multitude of derivatives with diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, and anticancer activities.[4][6] The reactivity of the N-H bond at the 1-position and the C3-carbonyl group allows for extensive functionalization, making it a versatile starting point for the development of novel therapeutic agents.[3][7]

The 7-methylisatin variant, in particular, serves as a key precursor for a range of heterocyclic compounds.[5][7] The introduction of a methyl group at the 7-position can influence the molecule's electronic properties and steric interactions, potentially modulating its biological activity.[5] This guide focuses on the N-alkylation of 7-methylisatin with a 4-isopropoxybenzyl group, a substitution pattern that can enhance lipophilicity and potentially influence interactions with biological targets.

Synthesis of this compound

The synthesis of the title compound can be achieved through the N-alkylation of 7-methylisatin with 4-isopropoxybenzyl halide. This reaction is a well-established method for the preparation of N-substituted isatins.[1][2][3][8]

Synthetic Workflow

The proposed synthetic route involves a nucleophilic substitution reaction where the deprotonated nitrogen of 7-methylisatin attacks the benzylic carbon of 4-isopropoxybenzyl halide.

Caption: Synthetic workflow for the N-alkylation of 7-methylisatin.

Detailed Experimental Protocol

This protocol is based on established procedures for the N-alkylation of isatins.[1][9]

Materials:

-

7-Methylisatin (CAS: 1127-59-9)[10]

-

4-Isopropoxybenzyl chloride or bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile

-

Deionized water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methylisatin (1.0 equivalent) in anhydrous DMF or acetonitrile.

-

Addition of Base: Add potassium carbonate (1.3-1.5 equivalents) or cesium carbonate (1.2-1.4 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the isatin anion.

-

Addition of Alkylating Agent: Add 4-isopropoxybenzyl halide (1.1-1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: The reaction can be performed under conventional heating (e.g., 60-80 °C) or using microwave irradiation for accelerated reaction times.[1][8] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Isolation and Purification: The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration and wash with cold water. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.

Physicochemical Properties

The expected physicochemical properties of this compound are summarized in the table below. These are predicted based on the properties of the parent scaffolds and common functional groups.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₉H₁₉NO₃ |

| Molecular Weight | 309.36 g/mol |

| Appearance | Likely a colored solid (orange to red) |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in water.[5] |

| Melting Point | Expected to be higher than 7-methylisatin (194-196 °C) due to increased molecular weight. |

| Lipophilicity (LogP) | Predicted to be moderately lipophilic due to the isopropoxybenzyl group. |

Potential Biological Significance and Mechanism of Action

Isatin and its derivatives are known to interact with a variety of biological targets. The introduction of the 4-isopropoxybenzyl group may confer novel or enhanced biological activities.

Potential Therapeutic Applications

-

Anticancer Activity: Many isatin derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of protein kinases, induction of apoptosis, or interference with cell cycle progression.

-

Antimicrobial Activity: The isatin scaffold is a known pharmacophore in the design of antibacterial and antifungal agents.[4]

-

Antiviral Activity: Certain N-substituted isatins have shown promising antiviral properties.

-

Enzyme Inhibition: Isatins are known inhibitors of various enzymes, including monoamine oxidase (MAO) and caspases.[11]

Conceptual Signaling Pathway

The potential mechanism of action for an isatin derivative often involves the inhibition of key signaling pathways implicated in disease pathogenesis.

Caption: Conceptual diagram of a potential inhibitory mechanism of action.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of this compound. By leveraging established N-alkylation protocols for the versatile isatin scaffold, researchers can efficiently access this potentially novel compound. The insights into its predicted properties and potential pharmacological activities offer a solid foundation for further investigation in the pursuit of new therapeutic agents. The methodologies and concepts presented herein are intended to empower researchers in the field of drug discovery to explore the vast chemical space of isatin derivatives.

References

Sources

- 1. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. 7-Methylisatin | High-Purity Research Compound [benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijoer.com [ijoer.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Biological activity of 7-methylisatin N-benzyl analogs

An In-Depth Technical Guide to the Biological Activity of 7-Methylisatin N-Benzyl Analogs

Foreword: The Rationale for Focused Derivatization

The isatin (1H-indole-2,3-dione) scaffold is a cornerstone in medicinal chemistry, celebrated for its synthetic versatility and the broad spectrum of pharmacological activities its derivatives possess.[1][2] This guide moves beyond a general overview to focus on a specific, rationally designed subset of isatin analogs: those bearing a methyl group at the 7-position and a benzyl group at the N-1 position. This dual modification is not arbitrary. The 7-position substitution is known to influence lipophilicity and steric interactions within biological targets, while N-alkylation, particularly N-benzylation, can significantly enhance blood-brain barrier permeability and modulate potency.[3][4] By exploring the intersection of these two modifications, we aim to provide a predictive framework and a methodological guide for developing novel therapeutic agents, particularly for central nervous system (CNS) disorders and infectious diseases.

Part 1: Synthesis Strategy and Workflow

The synthesis of 7-methylisatin N-benzyl analogs is a logical, multi-step process that begins with the formation of the core 7-methylisatin structure, followed by N-benzylation. The choice of synthetic route for the initial isatin core often depends on the availability of starting materials and desired scale. The Sandmeyer isatin synthesis is a classic and widely used method.[4][5]

The critical step for this guide's topic is the N-alkylation. This is reliably achieved by treating the 7-methylisatin core with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a suitable base and a polar aprotic solvent.

Causality in Experimental Design:

-

Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is preferred. It is strong enough to deprotonate the indole nitrogen, forming the nucleophilic isatin anion, but not so strong as to promote side reactions with the carbonyl groups.[6][7]

-

Choice of Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) without interfering with the nucleophilic attack of the isatin anion on the benzyl halide.[7]

-

Addition of KI: Catalytic amounts of potassium iodide (KI) can be added to facilitate the reaction, especially if benzyl chloride is used. The iodide ion is a better leaving group than chloride and can transiently replace it on the benzyl group via the Finkelstein reaction, accelerating the rate of N-alkylation.[6]

Generalized Experimental Protocol: N-Benzylation of 7-Methylisatin

-

Preparation: To a solution of 7-methylisatin (1 equivalent) in anhydrous DMF, add potassium carbonate (1.2 equivalents) and potassium iodide (0.1 equivalents).

-

Reagent Addition: Stir the suspension at room temperature for 30-45 minutes to ensure the formation of the isatin anion.

-

Reaction: Add the desired benzyl halide (e.g., benzyl chloride or a substituted variant, 1.1 equivalents) dropwise to the reaction mixture.

-

Heating: Heat the mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[7]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The N-benzylated product will typically precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[7]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 7-methylisatin N-benzyl analogs.

Part 2: Profile of Biological Activities

The biological profile of 7-methylisatin N-benzyl analogs can be predicted by integrating the known effects of each substitution. The isatin core itself is a known inhibitor of various enzymes and receptors.[3][8]

Anticonvulsant Activity

Isatin and its derivatives have long been investigated as potent anticonvulsant agents.[9] Their activity is commonly assessed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which represent generalized tonic-clonic and absence seizures, respectively.[1][10][11]

-

Influence of N-Substitution: N-alkylation and N-benzylation have been shown to modulate anticonvulsant potency. The introduction of a benzyl group can enhance lipophilicity, facilitating passage across the blood-brain barrier—a critical step for any CNS-acting drug.[3][12]

-

Influence of Ring Substitution: Halogenation and methylation of the aromatic ring significantly impact activity. While specific data on 7-methylisatin in standardized anticonvulsant screens is limited, substitutions at the 5 and 7-positions are known to enhance anticonvulsant effects.[1]

Hypothesized Activity: It is plausible that 7-methylisatin N-benzyl analogs would exhibit significant anticonvulsant properties, particularly in the MES model. The combination of the 7-methyl group and the N-benzyl moiety may synergistically improve the pharmacokinetic and pharmacodynamic profile of the molecule.

| Compound Class | Test Model | ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (TD₅₀/ED₅₀) | Reference |

| Isatin Semicarbazones | MES (mice, i.p.) | 30 - 100 | > 300 | > 3 - 10 | [10] |

| Schiff Bases of Isatin | MES (mice, i.p.) | ~100 | > 300 | > 3 | [9] |

| N-Benzyl Propionamides | MES (rat, oral) | 62 | Not Reported | Not Reported | [12] |

| Substituted Indoles | MES (rat, i.p.) | 30 | > 100 | > 3.3 | [13] |

| Note: This table presents data for structurally related compounds to provide a benchmark. ED₅₀ (Median Effective Dose) and TD₅₀ (Median Toxic Dose) must be determined experimentally for novel 7-methylisatin N-benzyl analogs. |

This protocol is a self-validating system as it includes positive controls (standard drugs) and vehicle controls to ensure the reliability of the observed effects.

-

Animal Preparation: Use adult male albino rats (150-200g), housed under standard laboratory conditions. Divide animals into groups (n=6-8 per group): vehicle control, positive control (e.g., Phenytoin, 30 mg/kg), and test compound groups at various doses (e.g., 30, 100, 300 mg/kg).[10][13]

-

Compound Administration: Administer the test compounds and controls intraperitoneally (i.p.) or orally (p.o.), dissolved in a suitable vehicle (e.g., 0.5% methylcellulose).[10]

-

Seizure Induction: At the time of peak effect (typically 30-60 min post-i.p. administration), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via auricular electrodes using an electroconvulsiometer.[11]

-

Observation: Observe the animals for the presence or absence of the hind limb tonic extensor (HLTE) phase. The absence of HLTE is defined as protection.

-

Data Analysis: Calculate the percentage of protection for each group. Determine the ED₅₀ value (the dose required to protect 50% of the animals) using probit analysis.

-

Neurotoxicity: Assess neurotoxicity using the rotarod test. Animals are placed on a rotating rod (e.g., 6 rpm), and the inability to remain on the rod for a set time (e.g., 1 minute) indicates motor impairment. Calculate the TD₅₀ from these data.[10]

Antidepressant and Neuroprotective Activity

Isatin is an endogenous monoamine oxidase (MAO) inhibitor, an enzyme critical in the degradation of neurotransmitters like serotonin and dopamine.[3][14] This makes isatin analogs prime candidates for developing antidepressant and neuroprotective agents for disorders like Parkinson's and Alzheimer's disease.[3]

-

Mechanism of Action: The primary mechanism for the antidepressant effect is believed to be the inhibition of MAO, particularly MAO-B.[14] This increases the synaptic availability of monoamine neurotransmitters. Additionally, isatin derivatives have been shown to reduce neuroinflammation by decreasing pro-inflammatory molecules like TNF-α and IL-6.[3][15]

-

SAR Insights: The N-H group and C=O groups of the isatin core are crucial for interacting with enzymes and receptors.[3] N-alkylation can improve blood-brain barrier permeability.[3] Substitutions on the aromatic ring, such as at the C-7 position, can modulate the potency and selectivity of MAO inhibition.[14] N-benzylated isatin derivatives have shown effective antidepressant activity in preclinical models like the forced swimming test.[16]

Hypothesized Activity: 7-Methylisatin N-benzyl analogs are strong candidates for MAO-B inhibitors. The 7-methyl group could enhance binding affinity in the hydrophobic pocket of the enzyme, while the N-benzyl group ensures CNS penetration. This dual action could lead to potent antidepressant and neuroprotective effects.

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 5. pnrjournal.com [pnrjournal.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. scispace.com [scispace.com]

- 8. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor [mdpi.com]

- 12. The anticonvulsant activities of N-benzyl 3-methoxypropionamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jbarbiomed.com [jbarbiomed.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Evaluation of Anti-Neuroinflammatory Activity of Isatin Derivatives in Activated Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, synthesis, docking, and antidepressant activity evaluation of isatin derivatives bearing Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of 1-Benzyl-7-methylindoline-2,3-dione

Introduction: The Isatin Scaffold - A Privileged Platform in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] This endogenous compound, found in human tissues and fluids, serves as a foundational structure for the development of novel therapeutic agents.[2] The isatin core is amenable to chemical modifications at several positions, particularly at the N-1, C-5, and C-7 positions of the indole ring, allowing for the fine-tuning of its pharmacological properties.[3] Isatin derivatives have demonstrated a wide spectrum of activities, including anticonvulsant, anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[4][5] This guide focuses on a specific derivative, 1-benzyl-7-methylindoline-2,3-dione, to elucidate the intricate relationship between its chemical structure and biological function, providing a framework for researchers and drug development professionals.

Core Structure Analysis: 1-Benzyl-7-methylindoline-2,3-dione

The therapeutic potential of 1-benzyl-7-methylindoline-2,3-dione is intrinsically linked to the strategic placement of the benzyl group at the N-1 position and the methyl group at the C-7 position of the isatin core. Each substituent plays a crucial role in modulating the molecule's physicochemical properties and its interaction with biological targets.

Caption: Core structure of 1-benzyl-7-methylindoline-2,3-dione.

The Influence of the N-1 Benzyl Group

Substitution at the N-1 position of the isatin scaffold is a well-established strategy for enhancing biological activity. The introduction of a benzyl group can significantly impact the molecule's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Studies on N-benzyl isatin analogs have demonstrated potent anticonvulsant activities.[6][7] The bulky and hydrophobic nature of the benzyl group can facilitate penetration of the blood-brain barrier, a critical step for compounds targeting the central nervous system (CNS). Furthermore, the aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic residues within the active sites of target proteins, thereby enhancing binding affinity. In the context of anticancer activity, N-benzyl substitution has been shown to be a favorable modification for improving the in vitro antiproliferative effects of isatin-indole conjugates.[8]

The Role of the C-7 Methyl Group

The electronic and steric properties of substituents on the aromatic ring of the isatin core are critical determinants of biological activity. The presence of a methyl group at the C-7 position introduces a small, lipophilic substituent in proximity to the N-1 position. This can influence the overall conformation of the molecule and its interaction with target enzymes or receptors. While extensive research has focused on halogenation at the C-5 and C-7 positions, methylation at C-7 is also a key modification.[9] The methyl group, being an electron-donating group, can modulate the electron density of the aromatic ring, which may affect the molecule's reactivity and binding characteristics. In some isatin derivatives, methylation has been shown to contribute to anticancer activity.[10]

Synergistic Effects and the Structure-Activity Relationship (SAR)

The combination of a benzyl group at N-1 and a methyl group at C-7 in 1-benzyl-7-methylindoline-2,3-dione likely results in a synergistic enhancement of its biological profile. The SAR can be summarized as follows:

-

Lipophilicity and Bioavailability: The benzyl and methyl groups collectively increase the lipophilicity of the isatin core, which is generally favorable for cell membrane permeability and bioavailability.

-

Steric Hindrance and Target Selectivity: The steric bulk of the N-benzyl group can influence the orientation of the molecule within a binding pocket, potentially leading to enhanced selectivity for a particular biological target. The C-7 methyl group can further refine this interaction.

-

Electronic Effects: The electron-donating nature of the methyl group can influence the electronic properties of the isatin ring system, which may be crucial for interactions with specific amino acid residues in a target protein.

Table 1: Postulated Effects of Substituents on the Biological Activity of 1-Benzyl-7-methylindoline-2,3-dione

| Substituent | Position | Postulated Effect on Activity | Rationale |

| Benzyl | N-1 | Enhanced CNS penetration and target binding | Increased lipophilicity; potential for π-π stacking interactions. |

| Methyl | C-7 | Modulation of electronic properties and steric interactions | Electron-donating group; influences molecular conformation. |

Proposed Synthesis and Experimental Protocols

The synthesis of 1-benzyl-7-methylindoline-2,3-dione can be achieved through a two-step process starting from 7-methylisatin.

Caption: Proposed synthetic workflow for 1-benzyl-7-methylindoline-2,3-dione.

Protocol 1: Synthesis of 1-Benzyl-7-methylindoline-2,3-dione

Materials:

-

7-Methylisatin

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 7-methylisatin (1.0 eq) in anhydrous DMF in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70°C and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure 1-benzyl-7-methylindoline-2,3-dione.

Protocol 2: In Vitro Anticonvulsant Activity Evaluation (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used primary screen for anticonvulsant drugs.

Materials:

-

Male Swiss mice (18-25 g)

-

Test compound (1-benzyl-7-methylindoline-2,3-dione)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Standard drug (e.g., Phenytoin)

-

Electroconvulsiometer

Procedure:

-

Administer the test compound intraperitoneally (i.p.) to a group of mice at various doses.

-

Administer the vehicle to a control group and the standard drug to a positive control group.

-

After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Calculate the median effective dose (ED₅₀) of the test compound.

Conclusion and Future Directions

The unique structural architecture of 1-benzyl-7-methylindoline-2,3-dione, featuring a bulky lipophilic group at the N-1 position and an electron-donating methyl group at the C-7 position, presents a compelling candidate for further investigation as a therapeutic agent. The synergistic interplay between these substituents likely enhances its biological activity, particularly in the context of CNS disorders and oncology. Future research should focus on the detailed elucidation of its mechanism of action, comprehensive in vivo efficacy and safety profiling, and the exploration of further structural modifications to optimize its therapeutic index. The insights provided in this guide offer a solid foundation for the rational design and development of next-generation isatin-based therapeutics.

References

-

PubMed.

-

ResearchGate.

-

PMC.

-

Scholars Research Library.

-

MDPI.

-

Benchchem.

-

PMC.

-

Benchchem.

-

Benchchem.

-

Science and Education Publishing.

-

Science and Education Publishing.

-

PubMed.

-

PubMed.

-

MedchemExpress.com.

-

ResearchGate.

-

MDPI.

-

ScholarWorks.

-

PubMed.

-

Benchchem.

-

DDDT.

-

Organic & Biomolecular Chemistry (RSC Publishing).

-

PubMed.

-

ResearchGate.

-

Journal of Chemical Health Risks.

-

PMC.

-

MDPI.

-

PubMed.

-

PMC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, anticonvulsant activity, and neuropathic pain-attenuating activity of N-benzyl 2-amino-2-(hetero)aromatic acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Molecular weight and formula of 1-(4-Isopropoxybenzyl)-7-methylisatin

Executive Summary

This technical guide profiles 1-(4-Isopropoxybenzyl)-7-methylisatin , a specific N-substituted derivative of the privileged isatin (1H-indole-2,3-dione) scaffold. Isatin derivatives are central to drug discovery, serving as precursors for Schiff bases (thiosemicarbazones) and spiro-oxindoles with potent antiviral (e.g., Methisazone analogs) and anticancer properties.

This molecule combines a 7-methyl substituted core —known to enhance metabolic stability and lipophilicity—with a 4-isopropoxybenzyl tail , designed to optimize membrane permeability and solubility compared to simple benzyl or methoxy analogs.

Part 1: Physicochemical Identity & Properties[1]

The following data characterizes the target molecule, calculated based on standard atomic weights and valence rules.

Molecular Specifications

| Property | Value | Notes |

| IUPAC Name | 1-[(4-propan-2-yloxyphenyl)methyl]-7-methylindole-2,3-dione | Systematic nomenclature |

| Molecular Formula | C₁₉H₁₉NO₃ | Confirmed via atomic count |

| Molecular Weight | 309.36 g/mol | Average mass |

| Monoisotopic Mass | 309.1365 Da | For High-Res MS (ESI+) |

| LogP (Predicted) | ~4.2 - 4.5 | High lipophilicity due to benzyl/methyl groups |

| H-Bond Donors | 0 | N-H is substituted |

| H-Bond Acceptors | 3 | Two carbonyls (C2, C3), one ether oxygen |

| Rotatable Bonds | 4 | Benzyl-CH₂, Ether-O, Isopropyl-CH |

Structural Logic (Graphviz)

The following diagram illustrates the connectivity and functional segmentation of the molecule.

[2]

Part 2: Synthesis Protocol (N-Alkylation)

Objective: Synthesize 1-(4-Isopropoxybenzyl)-7-methylisatin via nucleophilic substitution (

Rationale: The N-hydrogen of isatin is acidic (

Reagents & Materials

-

Alkylating Agent: 4-Isopropoxybenzyl chloride (or bromide).

-

Base: Anhydrous Potassium Carbonate (

). -

Solvent: N,N-Dimethylformamide (DMF), anhydrous.[3]

-

Catalyst (Optional): Potassium Iodide (KI) if using the benzyl chloride (Finkelstein condition).

Step-by-Step Workflow

-

Activation:

-

Charge a round-bottom flask with 7-Methylisatin (1.0 eq) and anhydrous DMF (10 mL/mmol).

-

Add

(1.5 eq) . -

Observation: The solution may turn dark orange/red as the isatin anion forms.

-

Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.

-

-

Coupling:

-

Add 4-Isopropoxybenzyl chloride (1.1 eq) dropwise.

-

Note: If using the chloride, add KI (0.1 eq) to accelerate the reaction.

-

Heat the mixture to 60–80°C . Monitor via TLC (Hexane:Ethyl Acetate 7:3).

-

Endpoint: Disappearance of the starting isatin spot (lower

) typically occurs within 2–4 hours.

-

-

Work-up & Isolation:

-

Pour the reaction mixture into ice-cold water (5x reaction volume).

-

Precipitation: The product should precipitate as an orange/red solid.

-

Filter the solid and wash with water to remove residual DMF and inorganic salts.

-

Recrystallization: Purify using Ethanol or Methanol to yield orange needles.

-

Synthetic Pathway Diagram

Part 3: Analytical Validation

To validate the synthesis, the following spectroscopic signatures must be confirmed.

| Technique | Expected Signal / Characteristic | Structural Assignment |

| ¹H NMR (CDCl₃) | δ 4.90–5.10 (s, 2H) | N-CH₂-Ar (Benzylic protons). Key indicator of N-alkylation. |

| δ 4.50 (septet, 1H) | CH(CH₃)₂ (Methine of isopropyl group). | |

| δ 1.30–1.35 (d, 6H) | CH(CH₃)₂ (Methyls of isopropyl group). | |

| δ 2.50–2.60 (s, 3H) | Ar-CH₃ (Methyl at Position 7 of isatin). | |

| δ 6.80 & 7.20 (d, 4H) | AA'BB' System (Para-substituted benzyl ring). | |

| IR Spectroscopy | 1730 cm⁻¹ & 1610 cm⁻¹ | C=O Stretches (C3 ketone and C2 amide carbonyls). |

| Absence of ~3200 cm⁻¹ | Disappearance of N-H stretch confirms substitution. | |

| Mass Spec (ESI) | [M+H]⁺ = 310.14 | Protonated molecular ion. |

| [M+Na]⁺ = 332.12 | Sodium adduct (common in ESI). |

Part 4: Biological Context & Applications[6]

Pharmacophore Significance

The N-benzyl isatin scaffold is a validated pharmacophore in medicinal chemistry.

-

Anticancer (Cytotoxicity): N-alkylated isatins, particularly those with electron-donating groups (like isopropoxy) on the benzyl ring, have shown efficacy against HT-29 (colon) and A375 (melanoma) cell lines. The 7-methyl group often prevents metabolic oxidation at the vulnerable 7-position, extending half-life.

-

Antiviral Activity: Historically related to Methisazone (N-methylisatin-3-thiosemicarbazone), these derivatives are often intermediates for synthesizing thiosemicarbazones active against Poxviruses and potentially SARS-CoV-2 proteases.

Mechanism of Action (General Isatin Pathway)

Isatin derivatives often function by inducing apoptosis via the Caspase pathway or inhibiting specific kinases (e.g., VEGFR, CDK2).

[2]

References

-

BenchChem. (2025).[4][5] Comparative Analysis of Different Isatin N-methylation Protocols. Retrieved from BenchChem Technical Library.

-

National Institutes of Health (NIH). (2021). Novel N-Substituted Amino Acid Hydrazone-Isatin Derivatives: Synthesis and Anticancer Activity. Int J Mol Sci. 22(15):7799. Link

-

Santa Cruz Biotechnology. 7-Methylisatin Product Data Sheet (CAS 1127-59-9). Link

-

PubChem. Compound Summary: 7-Methylisatin.[6] National Library of Medicine. Link

-

Perchez-Mendoza, R. et al. (2014). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Journal of the Mexican Chemical Society. Link

Sources

- 1. 7-Methylisatin | CAS 1127-59-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 7-Methylisatin | C9H7NO2 | CID 14313 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-Substituted 7-Methylindoline-2,3-diones: A Technical Guide for Drug Discovery and Development

Introduction: The Isatin Scaffold and the Significance of 7-Methyl and N-Substituted Modifications

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] The isatin core, with its fused aromatic and five-membered rings containing two carbonyl groups, offers a unique template for the design of novel therapeutic agents. The reactivity of the C3-carbonyl group and the acidity of the N1-proton allow for extensive functionalization, leading to a vast chemical space for drug discovery.[4]

This technical guide focuses on a specific subclass of isatin derivatives: N-substituted 7-methylindoline-2,3-diones. The presence of a methyl group at the 7-position of the indole ring and a substituent on the nitrogen atom significantly influences the physicochemical properties and biological activities of these compounds. The 7-methyl group can impact the molecule's lipophilicity, steric hindrance, and electronic properties, thereby modulating its interaction with biological targets. Furthermore, the nature of the N-substituent provides a critical handle for fine-tuning the pharmacological profile, including potency, selectivity, and pharmacokinetic properties.[5][6]

This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of N-substituted 7-methylindoline-2,3-dione compounds, serving as a valuable resource for researchers, scientists, and drug development professionals.

Synthetic Strategies for N-Substituted 7-Methylindoline-2,3-diones

The synthesis of N-substituted 7-methylindoline-2,3-diones can be broadly approached in two ways: by first synthesizing the 7-methylisatin core followed by N-substitution, or by starting with an N-substituted 2-methylaniline and constructing the isatin ring.

Synthesis of the 7-Methylisatin Core

The Sandmeyer synthesis is a classical and widely used method for the preparation of isatins, including 7-methylisatin.[7] This method involves the reaction of an aniline derivative, in this case, 2-methylaniline, with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization yields the desired isatin.

Experimental Protocol: Sandmeyer Synthesis of 7-Methylisatin [7]

-

Preparation of Isonitrosoacet-o-toluidide:

-

In a 5-L round-bottomed flask, dissolve chloral hydrate (0.54 mole) in 1200 mL of water.

-

Add crystallized sodium sulfate (1300 g) to the solution.

-

Prepare a solution of 2-methylaniline (0.5 mole) in 300 mL of water containing concentrated hydrochloric acid (0.52 mole). Add this to the flask.

-

Finally, add a solution of hydroxylamine hydrochloride (1.58 moles) in 500 mL of water.

-

Heat the mixture to a vigorous boil for approximately one to two minutes.

-

Cool the reaction mixture in running water to crystallize the isonitrosoacet-o-toluidide.

-

Filter the crystals with suction and air-dry.

-

-

Cyclization to 7-Methylisatin:

-

Warm concentrated sulfuric acid (600 g) to 50°C in a 1-L round-bottomed flask equipped with a mechanical stirrer.

-

Slowly add the dry isonitrosoacet-o-toluidide (0.46 mole) while maintaining the temperature between 60°C and 70°C. Use external cooling as needed.

-

After the addition is complete, heat the mixture to 80°C for about ten minutes.

-

Cool the reaction mixture to room temperature and pour it onto ten to twelve times its volume of crushed ice.

-

Allow the mixture to stand for about 30 minutes to precipitate the 7-methylisatin.

-

Filter the product, wash with cold water, and dry. The crude product can be purified by recrystallization.

-

N-Substitution of 7-Methylisatin

The most common method for introducing a substituent at the nitrogen atom of the isatin ring is through N-alkylation or N-arylation.

N-Alkylation: This is typically achieved by deprotonating the isatin nitrogen with a suitable base, followed by reaction with an alkyl halide.[8] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields.[8]

Experimental Protocol: Microwave-Assisted N-Methylation of 7-Methylisatin [8]

-

Dissolve 7-methylisatin (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL).

-

Add potassium carbonate (K₂CO₃) (1.3 mmol) to the solution.

-

Stir the mixture at room temperature until the isatin anion is formed.

-

Add methyl iodide (4.0 mmol) to the reaction mixture.

-

Subject the reaction mixture to microwave irradiation at 300 W for 15 minutes.

-

After cooling, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and purify by recrystallization.

N-Arylation: The synthesis of N-arylated isatins can be more challenging. A transition-metal-free approach utilizing diaryliodonium salts has been reported as an effective method.[4]

Experimental Protocol: N-Arylation of 7-Methylisatin with a Diaryliodonium Salt [4]

A detailed protocol for the N-arylation of isatins with diaryliodonium salts under transition-metal-free conditions can be found in the cited reference. The general principle involves the reaction of the isatin with a diaryliodonium salt in the presence of a suitable base and solvent.

The following diagram illustrates the general synthetic pathways to N-substituted 7-methylindoline-2,3-diones.

Caption: General synthetic routes to N-substituted 7-methylisatins.

Biological Activities of N-Substituted 7-Methylindoline-2,3-diones

N-substituted 7-methylindoline-2,3-dione derivatives have demonstrated a wide spectrum of biological activities, with anticancer, antimicrobial, and antiviral properties being the most extensively studied.

Anticancer Activity

The isatin scaffold is a key component of several approved anticancer drugs, such as Sunitinib.[9] N-substituted 7-methylisatin derivatives have shown promising cytotoxic effects against various cancer cell lines.[1][5]

Mechanism of Action: A primary mechanism of anticancer activity for many isatin derivatives is the inhibition of protein kinases.[1][5] One notable target is Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[1] Inhibition of GSK-3β leads to the destabilization of β-catenin, preventing its translocation to the nucleus and subsequent transcription of genes involved in cell proliferation.[1] Another proposed mechanism is the disruption of microtubule dynamics by binding to the colchicine binding site on β-tubulin, leading to mitotic arrest and apoptosis.[10]

The following diagram illustrates the inhibition of the Wnt/β-catenin signaling pathway by N-substituted 7-methylisatin derivatives.

Caption: Inhibition of the Wnt/β-catenin pathway by N-substituted 7-methylisatins.

Structure-Activity Relationships (SAR):

-

N-Substituent: The nature of the N-substituent is crucial for anticancer activity. The introduction of a benzyl group at the N-1 position has been shown to lead to more active derivatives.[6]

-

7-Methyl Group: The methyl group at the 7-position can enhance lipophilicity, potentially improving cell membrane permeability.

-

Other Substitutions: Halogenation, particularly at the 5 and 7-positions, often enhances anticancer activity.[3]

Quantitative Data: The following table summarizes the anticancer activity of some N-substituted 7-methylisatin derivatives.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-benzyl-5-bromo-7-methylisatin derivative | Various | Good inhibition | [11] |

| Moxifloxacin-isatin hybrids (N1-substituted) | MCF-7 (Breast) | 32-77 | [5] |

| 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | Various | 4-13 | [5] |

| (Z)-3-substituted-2-(((E/Z)-5-substituted-2-oxo-1-substituted-indolin-3-ylidene)hydrazinylidene)-thiazolidin-4-ones | HepG2, MCF-7, HT-29 | 3.29-9.92 | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity [3]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the N-substituted 7-methylisatin derivatives (e.g., 0.1 to 100 µM) and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. N-substituted 7-methylisatin derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14]

Mechanism of Action: The exact mechanism of antimicrobial action is not fully elucidated but is thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane.[15]

Structure-Activity Relationships (SAR):

-

N-Alkylation: N-alkylation has been found to produce physiologically active antimicrobial compounds.[11]

-

C7-Substituents: The presence of electron-withdrawing groups, such as nitro or fluoro, at the C-7 position can enhance antibacterial activity.

-

Hybrid Molecules: Hybrid molecules incorporating other antimicrobial pharmacophores, such as thiazole, with the N-substituted isatin core have shown potent activity.[6]

Quantitative Data: The following table summarizes the antimicrobial activity of some N-substituted 7-methylisatin derivatives.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N′-(7-Nitro-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | E. coli, P. vulgaris | 31.25 | |

| N′-(7-Fluoro-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | B. subtilis, E. coli, P. vulgaris | 31.25 | |

| Isatin-thiazole derivative | Bacillus subtilis | 4.69 - 22.9 | [1] |

| Isatin-thiazole derivative | Escherichia coli | 4.69 - 22.9 | [1] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [16]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial two-fold dilution of the N-substituted 7-methylisatin derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity

Isatin derivatives have a long history as antiviral agents, with methisazone (an N-methylisatin derivative) being one of the first synthetic antiviral drugs.[3] N-substituted 7-methylisatin derivatives have been investigated for their activity against a range of viruses, including SARS-CoV and HIV.[2][17]

Mechanism of Action: A key mechanism of antiviral activity is the inhibition of viral proteases, such as the SARS-CoV 3CL protease, which are essential for viral replication.[17]

Structure-Activity Relationships (SAR):

-

N-Substituent: The side chain at the N-1 position significantly influences antiviral potency. For example, in the case of SARS-CoV 3CL protease inhibitors, a benzothiophenemethyl side chain was found to be more effective than a benzyl group.[17]

-

Halogenation: Halogenation of the isatin ring, such as with bromine at the 7-position, can enhance antiviral activity.[17]

Quantitative Data: The following table summarizes the antiviral activity of some N-substituted isatin derivatives.

| Compound | Virus | Target/Assay | IC₅₀ (µM) | Reference |

| N-substituted isatin (4o) | SARS-CoV | 3CLpro Enzyme Inhibition | 0.95 | [3][17] |

| N-substituted isatin (4k) | SARS-CoV | 3CLpro Enzyme Inhibition | 0.98 | [3][17] |

| Isatin-thiosemicarbazone (6) | HIV | Viral Replication | 0.34 | [2][3] |

| Isatin-thiosemicarbazone (7) | HIV | Viral Replication | 2.9 | [2][3] |

Conclusion and Future Perspectives

N-substituted 7-methylindoline-2,3-diones represent a promising class of compounds with a broad spectrum of biological activities. The synthetic versatility of the isatin scaffold allows for the generation of diverse libraries of these compounds for biological screening. The 7-methyl group and, in particular, the N-substituent play critical roles in modulating the pharmacological properties of these molecules.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of a wider range of N-substituted 7-methylisatin derivatives with novel and complex substituents to further explore the structure-activity landscape.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds to enable rational drug design and optimization.

-

In Vivo Efficacy and Safety: Evaluation of the most promising lead compounds in relevant animal models to assess their therapeutic potential and safety profiles.

-

Development of Drug Delivery Systems: Formulation of N-substituted 7-methylisatin derivatives into advanced drug delivery systems to improve their pharmacokinetic properties and therapeutic efficacy.

The continued investigation of N-substituted 7-methylindoline-2,3-diones holds significant promise for the discovery and development of novel therapeutic agents to address unmet medical needs in oncology, infectious diseases, and virology.

References

- A Comprehensive Technical Guide to 7-Methylisatin and its Structural Analogues for Researchers and Drug Development Professional. Benchchem.

- Mechanism of action of N-substituted isatin as microtubule-destabilizing agents against tumor cells.

- Isatin derivatives as broad-spectrum antiviral agents: the current landscape. PMC.

- Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors. PMC.

- 7-Methylisatin vs. Other Isatin Derivatives: A Comparative Analysis of Biological Activity. Benchchem.

- DOT Language. Graphviz.

- exploring the antimicrobial potential of isatin and derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

- Identification of sulphonamide-tethered N-((triazol-4-yl)methyl)isatin derivatives as inhibitors of SARS. ScienceOpen.

- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.

- SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. South Eastern European Journal of Public Health.

- Design and synthesis of novel isatin-based derivatives targeting cell cycle checkpoint pathways as potential anticancer agents. PubMed.

- Dot Language Graphviz.

- Application Notes and Protocols for Evaluating the Anticancer Properties of 7-Methylis

- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers.

- Recent Advances, Future Challenges, Sar And Antimicrobial Activities Of Isatin: A Breaf Review.

- Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Deriv

- Synthesis, Characterization, and Antibacterial Activity of New Isatin Deriv

- Antimicrobial O-Alkyl Derivatives of Naringenin and Their Oximes Against Multidrug-Resistant Bacteria. MDPI.

- Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks.

- Graphviz tutorial. YouTube.

- Synthesis, characterization and anticancer activity of new sulphamoyl isatin deriv

- Cyclic and Acyclic Amine Oxide Alkyl Derivatives as Potential Adjuvants in Antimicrobial Chemotherapy against Methicillin-Resist. Semantic Scholar.

- Benzofurano-isatins: Search for antimicrobial agents. Arabian Journal of Chemistry.

- N-Arylation of isatins with diaryliodonium salts under transition metal-free conditions.

- comparative analysis of different isatin N-methyl

- Tackling Microbial Resistance with Isatin-Decorated Thiazole Deriv

- Rational design of novel nucleoside analogues reveals potent antiviral agents for EV71. -ORCA - Cardiff University.

- Is

- Drawing graphs with dot. Graphviz.

- Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentr

- Microwave-assisted Synthesis of Some N-alkylisatin-β- thiocarbohydrazones. Engineering Journal IJOER.

- Novel Synthetic Strategy of N-Arylated Heterocycles via Sequential Palladium-Catalyzed Intra- and Inter-Arylamination Reactions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Arylation of isatins with diaryliodonium salts under transition metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 6. dovepress.com [dovepress.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. ijoer.com [ijoer.com]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. researchgate.net [researchgate.net]

- 11. pnrjournal.com [pnrjournal.com]

- 12. Design and synthesis of novel isatin-based derivatives targeting cell cycle checkpoint pathways as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 14. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 15. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility Profile of Novel Indoline-2,3-dione Analogs: A Case Study of 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, an increasing number of promising new chemical entities (NCEs) exhibit poor aqueous solubility. It is estimated that over 70% of compounds in the development pipeline are poorly soluble, a characteristic that presents a significant hurdle to achieving adequate bioavailability and therapeutic efficacy.[1][2] The indoline-2,3-dione (isatin) scaffold and its derivatives are a well-established class of compounds with diverse biological activities, making them attractive candidates for drug development.[3][4][5] However, their often lipophilic nature necessitates a thorough understanding of their solubility profile early in the development process.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility of novel indoline-2,3-dione analogs, using the hypothetical compound 1-(4-Isopropoxybenzyl)-7-methylindoline-2,3-dione as a representative case study. This document will not only detail the requisite experimental protocols but also delve into the scientific rationale behind these methodologies, empowering researchers, scientists, and drug development professionals to make informed decisions in their own discovery programs.

Understanding the Physicochemical Landscape

Before embarking on experimental solubility determination, a foundational understanding of the physicochemical properties of the target compound is paramount. For this compound, key considerations include its isatin core, which is known for its limited water solubility, and the appended lipophilic groups (isopropoxybenzyl and methyl) that are likely to further decrease aqueous solubility.[6]

A critical initial step is the in silico prediction of properties such as logP (octanol-water partition coefficient) and pKa. These predictions, while not a substitute for experimental data, provide valuable early insights into the compound's likely behavior and guide the selection of appropriate analytical methods and formulation strategies.

Experimental Determination of Solubility: A Multi-Faceted Approach

The experimental assessment of solubility is not a singular measurement but rather a comprehensive evaluation under various conditions. The two primary types of solubility assays are kinetic and thermodynamic, each providing distinct and valuable information.[7][8][9]

Kinetic Solubility: A High-Throughput Assessment for Early Discovery

Kinetic solubility measures the concentration at which a compound, rapidly introduced from a concentrated organic stock solution (typically DMSO), begins to precipitate in an aqueous medium.[10][11] This method is well-suited for high-throughput screening in the early stages of drug discovery due to its speed and low compound consumption.[10]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

-

Addition to Aqueous Buffer: Rapidly add a small volume of each DMSO dilution to a larger volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear-bottom 96-well plate.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 2 hours) with shaking.[10]

-

Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.

Diagram: Kinetic Solubility Workflow

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic Solubility: The Gold Standard for Preformulation

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for preformulation studies.[9][12] The most common method for its determination is the shake-flask method.[12][13]

-

Excess Solid Addition: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.[14]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[15]

Diagram: Thermodynamic Solubility Workflow

Sources

- 1. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]

- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 3. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. ovid.com [ovid.com]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. enamine.net [enamine.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. uobabylon.edu.iq [uobabylon.edu.iq]

- 15. lifechemicals.com [lifechemicals.com]

A Technical Guide to Novel 7-Methylisatin Derivatives in Drug Discovery: Synthesis, Biological Evaluation, and Mechanistic Insights

Abstract

The isatin scaffold represents a privileged structure in medicinal chemistry, renowned for its broad and potent biological activities.[1][2] Among its numerous derivatives, 7-methylisatin has emerged as a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of 7-methylisatin derivatives, designed for researchers, scientists, and drug development professionals. We will navigate the synthetic landscape of these compounds, detail their diverse biological activities with a focus on anticancer and antimicrobial applications, and elucidate the underlying mechanisms of action. This document is structured to serve as a practical and authoritative resource, integrating established protocols with the latest research to empower your drug discovery endeavors.

The Isatin Core: A Foundation for Diverse Bioactivity